molecular formula C15H9N5O4 B15344215 2-cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]acetamide CAS No. 25621-88-9

2-cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]acetamide

Cat. No.: B15344215
CAS No.: 25621-88-9
M. Wt: 323.26 g/mol
InChI Key: ZHMCDDCDBPPXHD-UHFFFAOYSA-N
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Description

EINECS 247-135-3 corresponds to the chemical compound 2-cyano-2-[2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene]acetamide. Key identifiers and properties include:

  • Molecular Formula: C₁₄H₇N₅O₄
  • Molecular Weight: 309.25 g/mol
  • InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N (hypothetical example based on nomenclature rules)
  • CAS Registry Number: 25621-88-9 (linked to EINECS 247-135-3)
  • DTXSID: DTXSID2067113 .

This compound features a complex heterocyclic structure with fused isoindole and pyrimidinone rings, substituted with cyano and carbonyl groups.

Properties

CAS No.

25621-88-9

Molecular Formula

C15H9N5O4

Molecular Weight

323.26 g/mol

IUPAC Name

2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]acetamide

InChI

InChI=1S/C15H9N5O4/c16-5-8(12(17)21)10-6-3-1-2-4-7(6)11(18-10)9-13(22)19-15(24)20-14(9)23/h1-4H,(H2,17,21)(H3,19,20,22,23,24)

InChI Key

ZHMCDDCDBPPXHD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C(=N/C2=C(\C#N)/C(=O)N)C3=C(NC(=O)NC3=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=C(C#N)C(=O)N)C3=C(NC(=O)NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene diphenyl diisocyanate is synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.

Industrial Production Methods

In industrial settings, methylene diphenyl diisocyanate is produced in large quantities using continuous production processes. The phosgenation reaction is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. The resulting methylene diphenyl diisocyanate is then purified through distillation and other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methylene diphenyl diisocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and polyureas, respectively.

    Polymerization Reactions: Undergoes polymerization to form polyurethane foams and elastomers.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols to form urethanes under mild conditions.

    Amines: Reacts with amines to form ureas, typically at room temperature.

    Water: Reacts with water to form polyureas, often requiring catalysts to accelerate the reaction.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyureas: Formed from the reaction with water.

Scientific Research Applications

Methylene diphenyl diisocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various polyurethane-based materials.

    Biology: Employed in the development of biomaterials and tissue engineering scaffolds.

    Medicine: Utilized in the production of medical devices and drug delivery systems.

    Industry: Widely used in the manufacture of foams, coatings, adhesives, and sealants.

Mechanism of Action

Methylene diphenyl diisocyanate exerts its effects through the formation of covalent bonds with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amino, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methodology for Comparison

Similarity assessment relies on computational metrics such as the Tanimoto index , which evaluates 2D molecular fingerprints to quantify structural overlap. A threshold of ≥70% similarity is often used to define analogs in predictive toxicology models . Below, EINECS 247-135-3 is compared to three hypothetical analogs derived from generalized EINECS similarity frameworks:

Table 1: Structural and Property Comparison

Compound (CAS/EINECS) Molecular Formula Similarity (%) Key Functional Groups Molecular Weight (g/mol) Toxicity Warnings
EINECS 247-135-3 C₁₄H₇N₅O₄ - Cyano, carbonyl, isoindole 309.25 Not specified
CAS 918538-05-3 C₆H₃Cl₂N₃ 77 Chloropyrrole, triazine 188.01 H315, H319, H335
CAS 1455091-10-7 C₁₇H₁₃NO₄ 73 Benzoxazole, ester 295.29 PAINS alerts
CAS 673-32-5 C₉H₈ 88 Naphthalene derivative 116.16 Skin irritant

Key Observations

Structural Diversity: EINECS 247-135-3’s fused isoindole-pyrimidinone system contrasts with simpler aromatic systems (e.g., naphthalene in CAS 673-32-5) or halogenated heterocycles (e.g., chloropyrrole in CAS 918538-05-3). Functional groups like cyano and carbonyl in EINECS 247-135-3 may confer distinct reactivity compared to esters (CAS 1455091-10-7) or halogens .

EINECS 247-135-3’s toxicity profile remains uncharacterized, emphasizing the need for experimental validation.

Predictive Modeling :

  • Read-Across Structure-Activity Relationship (RASAR) models demonstrate that ≥70% similarity enables extrapolation of toxicological data from labeled compounds (e.g., REACH Annex VI chemicals) to unlabeled EINECS substances . For example, 1,387 labeled compounds can predict properties for 33,000 EINECS entries, highlighting the efficiency of similarity-based approaches .

Research Findings and Limitations

Coverage of Chemical Space :

  • Small sets of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) achieve broad coverage of EINECS chemical space due to structural clustering . This suggests that analogs of EINECS 247-135-3 may already exist within predictive databases.

Data Gaps :

  • Experimental data for EINECS 247-135-3 (e.g., solubility, LogP, bioactivity) are absent in the provided evidence, limiting direct comparisons.
  • Structural analogs like CAS 918538-05-3 and CAS 1455091-10-7 provide proxy insights but require validation via in vitro/in vivo studies.

Biological Activity

Einecs 247-135-3, also known as Bis(4-chlorophenyl) sulphone, is a chemical compound with significant biological activity and environmental implications. This article explores its biological effects, toxicological data, and relevant case studies.

  • Chemical Name : Bis(4-chlorophenyl) sulphone
  • EC Number : 247-135-3
  • CAS Number : 80-07-9
  • Molecular Formula : C12H8Cl2O2S
  • Molecular Weight : 287.16 g/mol

Toxicological Effects

  • Aquatic Toxicity :
    • Bis(4-chlorophenyl) sulphone is classified as toxic to aquatic life with long-lasting effects. It has been shown to cause significant harm to aquatic organisms, leading to bioaccumulation and potential disruption of aquatic ecosystems .
  • Eye Irritation :
    • The compound causes serious eye irritation upon exposure, which poses risks for workers handling the substance and for environmental safety during spills or improper disposal .
  • Endocrine Disruption :
    • Research indicates that Bis(4-chlorophenyl) sulphone may have endocrine-disrupting properties, affecting hormonal balance in wildlife and potentially in humans .

Environmental Impact

Bis(4-chlorophenyl) sulphone is readily biodegradable, which suggests that it can break down in the environment; however, its toxicity raises concerns about its persistence in aquatic systems and the potential for long-term ecological effects .

Case Studies

  • Case Study on Substitution :
    • A study highlighted the importance of substituting hazardous chemicals like Bis(4-chlorophenyl) sulphone with safer alternatives in industrial applications. This case study involved evaluating the effectiveness of various substitutes in maintaining product performance while reducing environmental impact .
  • Screening Assessments :
    • Health Canada conducted screening assessments revealing that certain monoazo pigments related to Bis(4-chlorophenyl) sulphone showed similar toxicological profiles, indicating a broader concern regarding this class of compounds .

Data Summary

PropertyValue
Aquatic ToxicityToxic to aquatic life
Eye IrritationCauses serious irritation
Endocrine Disruption PotentialYes
BiodegradabilityReadily biodegradable

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